Phosphonium, tetrakis(decyl)-
Description
Phosphonium, tetrakis(decyl)-, refers to a quaternary phosphonium salt with four decyl (C₁₀) alkyl chains bonded to a central phosphorus atom.
Properties
CAS No. |
49873-44-1 |
|---|---|
Molecular Formula |
C40H84P+ |
Molecular Weight |
596.1 g/mol |
IUPAC Name |
tetrakis-decylphosphanium |
InChI |
InChI=1S/C40H84P/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3/q+1 |
InChI Key |
ILHSLHUISRMSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tetrakis(decyl)-, typically involves the reaction of a phosphine with an alkyl halide. One common method is the reaction of triphenylphosphine with decyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
PPh3+4C10H21Br→P(C10H21)4+Br−
Industrial Production Methods
Industrial production of phosphonium, tetrakis(decyl)-, often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is typically purified by recrystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, tetrakis(decyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, tetrakis(decyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating biofilm-related infections.
Industry: Utilized in the production of ionic liquids and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of phosphonium, tetrakis(decyl)-, involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with thiol groups in proteins, forming disulfide bonds and causing irreversible protein damage. These interactions result in the antimicrobial and biofilm-disrupting properties of the compound.
Comparison with Similar Compounds
Tetrakis(hydroxymethyl)phosphonium Salts (THPC, THPS)
Structure : Feature four hydroxymethyl (-CH₂OH) groups attached to phosphorus.
Applications :
- Crosslinking Agents : THPC is widely used to crosslink proteins (e.g., gelatin) for hydrogel formation in biomedical applications due to its amine reactivity .
- Biocides: THPS demonstrates broad-spectrum antimicrobial activity against bacteria, fungi, and algae, with rapid degradation into non-toxic byproducts .
- Environmental Remediation : THPS enhances sewage sludge dewatering and reduces particle size at higher concentrations .
Physicochemical Properties :
Toxicity :
- THPC showed equivocal carcinogenic activity in mouse skin tests, while THPS is classified as a noncarcinogen (Level F) .
Mixed Alkyl-Chain Phosphonium Ionic Liquids
Structure : Typically feature three shorter alkyl chains (e.g., hexyl or butyl) and one longer chain (e.g., tetradecyl, C₁₄). Examples include trihexyltetradecylphosphonium thiocyanate ([P₆,₆,₆,₁₄][SCN]) and tributyltetradecylphosphonium chloride .
Physicochemical Properties :
- High thermal stability and low volatility.
- Hydrophobicity increases with longer alkyl chains, enhancing compatibility with non-polar solvents.
Toxicity: Limited data, but structural analogs like tributyltetradecylphosphonium chloride are commercially available, suggesting moderate industrial safety .
Tributyltetradecylphosphonium Chloride
Structure : Three butyl (C₄) chains and one tetradecyl (C₁₄) chain.
Applications :
Hypothetical Properties of Tetrakis(decyl)phosphonium
Structure : Four decyl (C₁₀) chains create extreme hydrophobicity.
Predicted Applications :
- Surfactants: Potential use in emulsification or detergents due to high lipophilicity.
- Ionic Liquids: Could outperform trihexyltetradecylphosphonium in non-polar solvent extraction (e.g., >12% lipid yield, as seen with THPC in sewage sludge) . Physicochemical Properties:
- Likely low water solubility and high thermal stability (>250°C).
- Enhanced extraction efficiency for hydrophobic contaminants compared to hydroxymethyl or mixed-chain analogs.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Structure | Key Applications | Solubility | Thermal Stability |
|---|---|---|---|---|
| Tetrakis(decyl)phosphonium | P(C₁₀)₄⁺ | Hypothetical: Surfactants | Low (non-polar) | >250°C (est.) |
| THPC | P(CH₂OH)₄⁺Cl⁻ | Hydrogels, Biocides | High (polar) | <150°C |
| THPS | P(CH₂OH)₄⁺(SO₄²⁻) | Sludge treatment | Moderate | <150°C |
| [P₆,₆,₆,₁₄][SCN] | P(C₆)₃(C₁₄)⁺SCN⁻ | Ionic liquids | Low (polar) | >300°C |
| Tributyltetradecylphosphonium Cl⁻ | P(C₄)₃(C₁₄)⁺Cl⁻ | Corrosion inhibition | Moderate | >200°C |
Table 2: Toxicity and Environmental Impact
| Compound | Carcinogenicity | Environmental Degradation |
|---|---|---|
| Tetrakis(decyl)phosphonium | No data | Likely persistent |
| THPC | Equivocal (mouse) | Degrades to trisphosphine |
| THPS | Noncarcinogen (Level F) | Rapidly degradable |
| [P₆,₆,₆,₁₄][SCN] | No data | Moderate persistence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
